molecular formula C8H5BrFIO2 B13137511 Methyl 4-bromo-2-fluoro-6-iodobenzoate

Methyl 4-bromo-2-fluoro-6-iodobenzoate

Katalognummer: B13137511
Molekulargewicht: 358.93 g/mol
InChI-Schlüssel: CAYGCAXDBJTWQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:

    Bromination: Introduction of a bromine atom at the 4-position of the benzene ring.

    Fluorination: Introduction of a fluorine atom at the 2-position.

    Iodination: Introduction of an iodine atom at the 6-position.

Each halogenation step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Fluorination may involve the use of fluorine gas (F2) or other fluorinating agents under controlled conditions. Iodination can be performed using iodine (I2) and an oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-bromo-2-fluoro-6-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products: The products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-2-fluoro-6-iodobenzoate depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-iodobenzoate: Similar structure but lacks bromine and fluorine atoms.

    Methyl 2-bromo-4-fluoro-6-iodobenzoate: Similar structure with different positions of halogen atoms.

    Methyl 4-bromo-2-fluorobenzoate: Lacks the iodine atom.

Uniqueness: Methyl 4-bromo-2-fluoro-6-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, providing distinct reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C8H5BrFIO2

Molekulargewicht

358.93 g/mol

IUPAC-Name

methyl 4-bromo-2-fluoro-6-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3

InChI-Schlüssel

CAYGCAXDBJTWQL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1I)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.